4-Amino-1,1,1-trifluorobutan-2-ol hydrochloride

Übersicht

Beschreibung

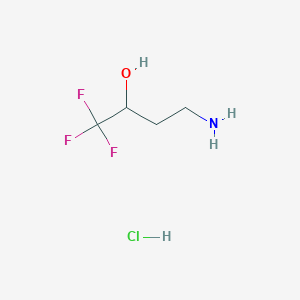

4-Amino-1,1,1-trifluorobutan-2-ol hydrochloride is a useful research compound. Its molecular formula is C4H9ClF3NO and its molecular weight is 179.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-Amino-1,1,1-trifluorobutan-2-ol hydrochloride (CAS Number: 57165-84-1) is a fluorinated amino alcohol with potential applications in medicinal chemistry and biochemistry. Its unique trifluoromethyl group imparts distinctive properties that may influence its biological activity, particularly in enzyme inhibition and pharmaceutical development.

- IUPAC Name : 4-amino-1,1,1-trifluoro-2-butanol

- Molecular Formula : C₄H₈F₃NO

- Molecular Weight : 143.11 g/mol

- Purity : Typically around 95% .

Enzyme Inhibition

Recent studies have highlighted the role of trifluoromethyl ketones (TFMKs), which include compounds structurally similar to this compound, as effective inhibitors of various proteases. These inhibitors have been shown to exhibit competitive and time-dependent inhibition mechanisms against serine and cysteine proteases, which are critical in various biological processes including viral replication and inflammation .

Table 1: Inhibition Characteristics of Trifluoromethyl Ketones

The presence of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon in TFMKs, facilitating nucleophilic attack by active site residues in target enzymes. This mechanism is crucial for the design of potent protease inhibitors.

Cytotoxicity and Selectivity

While investigating the cytotoxic effects of related compounds, it was found that certain trifluoromethyl ketones demonstrated low toxicity in murine models, indicating a potentially favorable safety profile for therapeutic applications . The selectivity of these compounds towards specific proteases also suggests that they can be tailored for targeted therapeutic strategies.

Study on SARS-CoV Protease Inhibition

A study focused on the synthesis and evaluation of various trifluoromethyl ketones as inhibitors against the SARS-CoV 3CL protease revealed that compounds with structural similarities to 4-amino-1,1,1-trifluorobutan-2-ol exhibited significant inhibitory effects. Notably, one compound showed a time-dependent decrease in enzyme activity with prolonged incubation, demonstrating its potential as a lead compound for antiviral drug development .

Synthesis and Biological Evaluation

The asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid has been explored as a precursor to compounds like 4-amino-1,1,1-trifluorobutan-2-ol. This synthesis enables large-scale production while maintaining enantiomeric purity, which is essential for evaluating biological activity .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Chemistry

Role as a Building Block :

4-Amino-1,1,1-trifluorobutan-2-ol hydrochloride serves as an intermediate in synthesizing complex pharmaceutical compounds. For instance, it is utilized in the synthesis of taxol’s C-13 side chain through a chemoenzymatic route that exhibits high enantioselectivity (e.e.S > 95%) .

Case Study :

A study demonstrated the successful synthesis of ethyl (2R,3S)-3-benzoylamino-2-hydroxy-3-phenylpropionate from racemic ethyl 3-phenylglycidate using an isolated strain of Galactomyces geotrichum containing an epoxide hydrolase . This highlights the compound's utility in developing anti-cancer drugs.

Biotechnology

Production of Erythritol :

The compound is pivotal in the biotechnological production of erythritol, a sugar alcohol used as a low-calorie sweetener. Research focuses on optimizing erythritol production by understanding the synthesis pathway and enzyme involvement .

Experimental Procedures :

Studies have explored various fermentation conditions to enhance erythritol yield from renewable biomaterials. The ongoing research aims to improve concentration and productivity rates while maintaining cost-effectiveness .

Organic Chemistry

Skeletal Editing :

In organic synthesis, this compound acts as a key reagent for "skeletal editing," which involves nitrogen atom deletion from organic molecules. This process allows for the modification of molecular structures to enhance their properties .

Cosmetic Science

Use in Formulations :

Erythritol derived from this compound is incorporated into cosmetic products to improve texture and moisturizing properties. Its inclusion has been shown to enhance the overall quality of skincare formulations .

Eigenschaften

IUPAC Name |

4-amino-1,1,1-trifluorobutan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO.ClH/c5-4(6,7)3(9)1-2-8;/h3,9H,1-2,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZKWNOMUHNSGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.